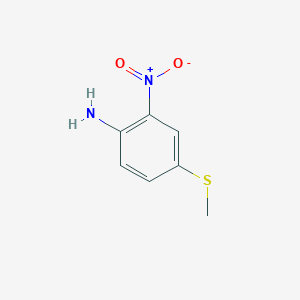

4-(Methylsulfanyl)-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFOZCFJVOGQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447200 | |

| Record name | 4-(Methylsulfanyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23153-09-5 | |

| Record name | 4-(Methylsulfanyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 4-(Methylsulfanyl)-2-nitroaniline

Foreword: The Molecular Blueprint

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is paramount. It is this structural blueprint that dictates function, reactivity, and potential as a therapeutic agent or advanced material. This guide focuses on 4-(Methylsulfanyl)-2-nitroaniline, a substituted nitroaniline derivative. While seemingly a simple aromatic compound, the interplay of its electron-donating amino group, electron-withdrawing nitro group, and the sulfur-containing methylsulfanyl moiety creates a unique electronic and steric environment.

This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the complete structural elucidation of this molecule. We will move beyond mere data reporting, delving into the causality behind experimental choices and establishing self-validating analytical systems. Our exploration will be grounded in authoritative spectroscopic and crystallographic principles, ensuring both technical accuracy and practical applicability.

Section 1: Physicochemical & Molecular Profile

A foundational understanding begins with the compound's basic properties. These data points are critical for handling, storage, and designing subsequent analytical experiments.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23153-09-5 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₂S | [2] |

| Molecular Weight | 184.22 g/mol | [2] |

| Boiling Point | 343.4 ± 27.0 °C (Predicted) | [1][3] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | -0.09 ± 0.10 (Predicted) | [1][2] |

| Storage | 2-8°C, protect from light, sealed in dry conditions | [1][2] |

| Topological Polar Surface Area | 97.1 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Molecular Structure Visualization

The structural arrangement of this compound is foundational to its analysis. The diagram below illustrates the connectivity and relative positions of the functional groups on the benzene ring.

Caption: Proposed multi-step synthesis pathway for this compound.

Causality Behind Experimental Choices:

-

Step 1 (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the displacement of the chloro group by the thiolate nucleophile efficient and highly regioselective.

-

Step 2 (Reduction): The selective reduction of the nitro group to an amine is a standard and high-yielding transformation. Catalytic hydrogenation or metal/acid combinations are chosen for their efficiency and reliability.

-

Step 3 (Nitration): The final nitration step positions the second nitro group ortho to the activating amino group. The conditions must be carefully controlled to prevent over-nitration or side reactions.

Section 3: Core Structural Analysis Workflow

A multi-technique approach is essential for unambiguous structural confirmation. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

-

Expertise & Experience: The substitution pattern on the benzene ring—an amino group (ortho, para-directing), a nitro group (meta-directing), and a methylsulfanyl group (ortho, para-directing)—creates a distinct and predictable set of signals for the aromatic protons. The chemical shifts are influenced by the combined electronic effects of these groups.

-

¹H NMR Predicted Spectrum:

-

-SCH₃ Protons: A singlet integrating to 3H, expected around δ 2.4-2.6 ppm.

-

-NH₂ Protons: A broad singlet integrating to 2H. Its chemical shift is highly variable (δ 4.0-6.0 ppm) and depends on solvent and concentration.

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm).

-

One proton will appear as a doublet.

-

One proton will appear as a doublet of doublets.

-

One proton will appear as a doublet. The specific coupling constants (J-values) will confirm the ortho and meta relationships between the protons.

-

-

-

¹³C NMR Predicted Spectrum:

-

-SCH₃ Carbon: A single signal in the aliphatic region, expected around δ 15-25 ppm.

-

Aromatic Carbons: Six distinct signals are expected due to the lack of symmetry. Four signals will be for carbons attached to hydrogens (CH), and two will be quaternary carbons (C) attached to the substituents. The carbon bearing the nitro group will be significantly downfield.

-

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals and identify peak multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the key functional groups present in the molecule.

-

Trustworthiness: The presence of sharp, characteristic absorption bands provides a rapid and reliable confirmation of the nitro (-NO₂) and amine (-NH₂) functionalities. The spectrum serves as a molecular fingerprint.

-

Expected Characteristic Absorptions:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) N-H (Amine) Symmetric & Asymmetric Stretch 3300 - 3500 (two bands) Aromatic C-H Stretch 3000 - 3100 N=O (Nitro) Asymmetric Stretch 1500 - 1550 (strong) N=O (Nitro) Symmetric Stretch 1335 - 1385 (strong) Aromatic C=C Stretch 1450 - 1600 C-N Stretch 1250 - 1350 | C-S | Stretch | 600 - 800 |

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry, solid sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns.

-

Authoritative Grounding: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places, confirming the elemental composition of C₇H₈N₂O₂S.

-

Expected Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 184.0306 (for the monoisotopic mass). [2] * Fragmentation: Common fragmentation pathways for nitroaromatics include the loss of NO₂ (m/z 46) and NO (m/z 30). Fragmentation of the methylsulfanyl group could lead to the loss of CH₃ (m/z 15) or SCH₃ (m/z 47).

-

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the compound from any residual solvent or impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Impact (EI).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Single-Crystal X-ray Crystallography

This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact molecule is not readily available in public databases, the methodology for its analysis is well-established for similar nitroaniline derivatives. [4][5]

-

Self-Validating System: A successful crystal structure refinement results in low residual factors (R-factors), indicating an excellent match between the experimental diffraction data and the proposed structural model. This provides unambiguous proof of structure.

-

Crystal Growth (Slow Evaporation): a. Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) at a slightly elevated temperature. b. Filter the solution to remove any particulate matter. c. Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation. d. Store the vial in a vibration-free environment at a constant temperature. High-quality single crystals suitable for diffraction may form over several days to weeks. [4]2. Crystal Mounting and Data Collection: a. Carefully select a well-formed single crystal with sharp edges under a microscope. b. Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer. c. A stream of cold nitrogen (e.g., at 100 K) is often used to minimize thermal motion and radiation damage. d. The diffractometer, using a focused X-ray beam (e.g., Mo Kα or Cu Kα radiation), rotates the crystal while collecting a large number of diffraction spots. [4]3. Structure Solution and Refinement: a. The collected diffraction data is processed to determine the unit cell dimensions and space group. b. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. The model is refined against the experimental data, adjusting atomic positions, and thermal parameters until the calculated and observed diffraction patterns match closely.

Section 4: Safety & Handling

While a specific safety data sheet for this compound is not extensively detailed, data from its close analog, 4-nitroaniline, provides essential guidance. Nitroaniline compounds are generally classified as toxic. [6][7]

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. [7]* Chronic Effects: May cause damage to organs through prolonged or repeated exposure. [7]* Environmental Hazard: Harmful to aquatic life with long-lasting effects. [7][8] Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or a face shield. [6]* Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Section 5: Applications in Research & Drug Development

Substituted nitroanilines are crucial building blocks in organic synthesis. [9]The functional groups of this compound offer multiple handles for synthetic modification:

-

Pharmaceutical Intermediate: The aniline moiety can be diazotized or acylated, while the nitro group can be reduced to a second amine, creating a diamine precursor. These are common scaffolds in the synthesis of pharmaceuticals and bioactive molecules. [10]* Dye & Pigment Synthesis: Nitroanilines are foundational precursors in the manufacturing of azo dyes. [8][10]* Material Science: The push-pull electronic nature of the molecule (donating amino group, withdrawing nitro group) suggests potential for investigation in the field of nonlinear optical (NLO) materials, a property seen in many nitroaniline derivatives. [11]

References

-

Material Safety Data Sheet - 4-Nitroaniline MSDS - Sciencelab.com. [Link]

-

Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives - ResearchGate. [Link]

-

4-Nitroaniline - Wikipedia. [Link]

-

Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

[Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline - Shaoxing Shangyu Jiehua Chemical Co., Ltd. [Link]

-

method 8131 aniline and selected derivatives by gas chromatography - EPA. [Link]

-

FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA... - ResearchGate. [Link]

-

2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem. [Link]

-

[The detection of 2-nitroaniline and 2-nitro-4-methylaniline in the biological materials] - PubMed. [Link]

-

[Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions] - PubMed. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC - NIH. [Link]

-

Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications - IJARSE. [Link]

-

2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. - ResearchGate. [Link]

-

N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem. [Link]

-

m-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

- 1. This compound | 23153-09-5 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. home.miracosta.edu [home.miracosta.edu]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfanyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(Methylsulfanyl)-2-nitroaniline (CAS No. 23153-09-5). As a substituted nitroaniline, this compound holds potential interest in medicinal chemistry and materials science. This document is designed to be a valuable resource, offering not just data, but also insights into the experimental considerations and the chemical logic that underpins the behavior of this molecule.

Molecular Identity and Structure

This compound, also known as 4-(methylthio)-2-nitroaniline, possesses a core aniline structure substituted with a nitro group ortho to the amine and a methylsulfanyl group para to the amine. This specific arrangement of functional groups dictates its electronic properties and, consequently, its chemical reactivity and physical characteristics.

Key Identifiers:

| Identifier | Value |

| CAS Number | 23153-09-5[1] |

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 184.22 g/mol |

| InChI | InChI=1S/C7H8N2O2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 |

| Canonical SMILES | CSC1=CC(=C(C=C1)N)[O-] |

Physicochemical Properties: A Blend of Predicted and Inferred Data

A significant portion of the publicly available data for this compound is computational. While these predictions offer valuable guidance, they should be approached with the understanding that experimental verification is paramount for any critical application.

| Property | Value (Predicted unless otherwise noted) | Source/Justification |

| Melting Point | No experimental data available. Expected to be a solid at room temperature. | Based on the solid nature of analogous compounds like 4-methyl-2-nitroaniline (m.p. 115-116 °C).[2][3][4] |

| Boiling Point | 343.4 °C | Predicted value. |

| Density | 1.35 g/cm³ | Predicted value. |

| pKa (of the conjugate acid) | -0.09 | Predicted value, indicating very weak basicity due to the electron-withdrawing nitro group. |

| Solubility | No specific experimental data available. | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO, similar to other nitroanilines.[5] |

| Appearance | No specific data available. | Likely a colored crystalline solid, characteristic of many nitroaromatic compounds. |

Expert Insight: The presence of the electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen, making it a much weaker base than aniline itself. The methylsulfanyl group, with its potential for both inductive withdrawal and resonance donation, adds a layer of complexity to the electronic environment of the aromatic ring.

Spectroscopic Characterization: An Educated Prediction

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (typically 6.5-8.5 ppm). The proton ortho to the nitro group will likely be the most downfield-shifted due to the strong deshielding effect.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this peak can be highly variable depending on the solvent and concentration.

-

Methylsulfanyl Protons: A sharp singlet around 2.5 ppm corresponding to the -SCH₃ group.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-150 ppm). The carbons attached to the nitro and amino groups will be significantly shifted.

-

Methylsulfanyl Carbon: A signal in the aliphatic region (around 15-25 ppm) for the -SCH₃ carbon.

IR Spectroscopy (Predicted)

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

NO₂ Stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively.

-

C-S Stretching: A weaker band in the region of 600-800 cm⁻¹.

UV-Vis Spectroscopy (Predicted)

Nitroanilines typically exhibit strong absorption bands in the UV-Vis region. For this compound, one would expect absorption maxima influenced by the electronic transitions of the nitroaniline chromophore, likely in the range of 350-450 nm.[6][7]

Synthesis and Reactivity

Plausible Synthetic Pathway

A common route for the synthesis of substituted nitroanilines involves electrophilic nitration of an appropriately substituted aniline. However, direct nitration of 4-(methylsulfanyl)aniline could lead to oxidation of the sulfur atom. A more controlled approach would be the nitration of an N-acylated precursor, followed by deprotection.

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Acetylation: 4-(Methylsulfanyl)aniline is reacted with acetic anhydride in a suitable solvent (e.g., acetic acid or an inert solvent) to form N-(4-(methylsulfanyl)phenyl)acetamide. The product is isolated by precipitation in water and purified by recrystallization.

-

Nitration: The protected aniline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (typically 0-10 °C) to introduce the nitro group at the position ortho to the acetamido group.

-

Hydrolysis: The resulting N-(4-(methylsulfanyl)-2-nitrophenyl)acetamide is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group, yielding the final product, this compound. Purification can be achieved by column chromatography or recrystallization.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups:

-

Amino Group: The nucleophilicity of the amino group is significantly diminished by the electron-withdrawing nitro group. However, it can still undergo reactions such as diazotization.

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution due to the nitro group. Nucleophilic aromatic substitution, particularly displacement of the nitro group, may be possible under forcing conditions with strong nucleophiles.

-

Methylsulfanyl Group: The sulfur atom is susceptible to oxidation to the corresponding sulfoxide and sulfone.

Safety and Handling

General Safety Workflow:

Caption: General safety workflow for handling aromatic nitro compounds.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C, protected from light.

Conclusion

This compound is a compound with interesting potential, yet it remains relatively under-characterized in the public domain. This guide has synthesized the available predicted data and provided expert-driven insights into its likely properties and behavior. It is imperative for researchers and developers to conduct thorough experimental validation of these properties before any significant application. The information presented here serves as a robust starting point for such investigations.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

SpectraBase. N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

-

The Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

PubChem. 4-Nitroaniline | C6H6N2O2 | CID 7475. [Link]

-

PubChem. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. [Link]

-

Taylor & Francis. 4-Nitroaniline – Knowledge and References. [Link]

-

ZORA (Zurich Open Repository and Archive). 4-Nitroaniline. [Link]

-

ResearchGate. UV–vis absorption of 4-methyl-2-nitroaniline (a) and.... [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 4-甲基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Methyl-2-nitroaniline(89-62-3) 13C NMR spectrum [chemicalbook.com]

- 4. 4-Methyl-2-nitroaniline(89-62-3) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. DSpace-CRIS [zora.uzh.ch]

An In-depth Technical Guide to 4-(Methylsulfanyl)-2-nitroaniline (CAS 23153-09-5): A Key Intermediate in Modern Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on 4-(Methylsulfanyl)-2-nitroaniline. It moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, reactivity, and strategic application in contemporary research, particularly in the field of drug discovery.

Introduction and Strategic Context

This compound, identified by CAS number 23153-09-5, is a substituted nitroaniline that occupies a significant position in the toolbox of synthetic organic chemistry.[1] Its molecular architecture, featuring a trifecta of synthetically versatile functional groups—an amino group, a nitro group, and a methylsulfanyl (thioether) moiety—makes it a highly valuable building block for the construction of complex molecular scaffolds.[1] The interplay between the electron-donating character of the amino and methylsulfanyl groups and the potent electron-withdrawing nature of the nitro group creates a unique electronic environment that dictates its reactivity and utility.

While primarily designated for research and development purposes, the true value of this compound is realized in its role as a precursor to novel chemical entities.[2] The 2-nitroaniline framework, in particular, is a recurring motif in modern medicinal chemistry. A compelling example is the recent discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as potent and selective inhibitors of Sirtuin 6 (SIRT6), a histone deacetylase implicated in type 2 diabetes.[3] This discovery underscores the potential of the this compound scaffold as a starting point for developing new therapeutic agents.[3]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 23153-09-5 | [2][4] |

| Molecular Formula | C₇H₈N₂O₂S | [4] |

| Molecular Weight | 184.22 g/mol | [4] |

| Density | 1.35 g/cm³ | [5] |

| Boiling Point | 343.4 °C at 760 mmHg | [5] |

| Flash Point | 161.5 °C | [5] |

| Refractive Index | 1.641 | [5] |

| pKa (Predicted) | -0.09 ± 0.10 | [4] |

| Topological Polar Surface Area | 97.1 Ų | [4] |

Table 2: Safety and Handling Information

| Parameter | Recommendation | Source(s) |

| GHS Classification | No data available | [2][4] |

| Toxicological Data | No data available for acute toxicity | [2] |

| Storage Conditions | Keep in a dark place, sealed in a dry, inert atmosphere | [4] |

| Recommended Temperature | 2-8 °C | [4] |

| Handling Precautions | Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. | Standard Laboratory Practice |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not abundant in the literature, a robust and logical pathway can be designed based on well-established transformations of aromatic compounds. The following protocol represents a scientifically sound approach for its preparation, likely commencing from commercially available 4-aminothioanisole.

Diagram 2: Proposed Synthetic Workflow

Caption: A logical three-step synthesis pathway.

Detailed Experimental Protocol (Representative)

Step 1: Protection of the Amino Group (Acetylation)

-

Rationale: The amino group is a powerful activating group that would interfere with selective nitration, potentially leading to oxidation or undesired polysubstitution. Acetylation temporarily converts it into a less activating, more sterically hindered amide, which helps direct the incoming nitro group to the desired ortho position.

-

Procedure:

-

To a stirred solution of 4-aminothioanisole (1 equivalent) in a suitable solvent like dichloromethane or ethyl acetate, add pyridine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-(methylthio)phenyl)acetamide, which can often be used in the next step without further purification.

-

Step 2: Regioselective Nitration

-

Rationale: The acetylamino group is an ortho, para-director. Since the para position is occupied by the methylsulfanyl group, nitration is directed to one of the two equivalent ortho positions. A cold, mixed-acid system (H₂SO₄/HNO₃) is the standard method for generating the necessary nitronium ion (NO₂⁺) electrophile while controlling the reaction rate.

-

Procedure:

-

Add the crude N-(4-(methylthio)phenyl)acetamide from Step 1 to concentrated sulfuric acid (3-4 equivalents) at 0 °C, stirring until fully dissolved.

-

Prepare a nitrating mixture by adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (1 equivalent) at 0 °C.

-

Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0 and 5 °C.

-

Stir the reaction at this temperature for 1-2 hours. Monitor progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude N-(4-(methylthio)-2-nitrophenyl)acetamide.

-

Step 3: Deprotection (Hydrolysis)

-

Rationale: The final step is to remove the acetyl protecting group to regenerate the free amine. Acid-catalyzed hydrolysis is a standard and effective method for cleaving the amide bond.

-

Procedure:

-

Suspend the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then pour it into cold water.

-

Neutralize the solution by slowly adding a base, such as aqueous sodium hydroxide or sodium carbonate, until the pH is ~7-8. This will precipitate the free aniline product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purification: The final crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra are not readily published, a robust profile can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (3H): Three protons exhibiting a distinct splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) between ~6.8-8.0 ppm. - Amino Group (2H): A broad singlet around 5.0-6.0 ppm, which is exchangeable with D₂O. - Methyl Group (3H): A sharp singlet around 2.5 ppm corresponding to the S-CH₃ protons. |

| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). - Methyl Carbon (1C): One signal in the aliphatic region (~15-20 ppm) for the S-CH₃ carbon. |

| IR Spectroscopy | - N-H Stretch: Two characteristic sharp peaks around 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine). - N-O Stretch: Strong, sharp peaks around 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹ (asymmetric and symmetric stretching of the nitro group). - C-S Stretch: A weaker absorption around 600-800 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 184. - Fragmentation: Expect loss of NO₂, CH₃, and other characteristic fragments. |

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct and orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule into more complex derivatives.

Diagram 3: Key Synthetic Transformations

Caption: Major reaction pathways available from the core molecule.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or dissolving metals (Fe, Sn, or SnCl₂ in acid). This transformation yields a substituted 1,2-phenylenediamine, a critical precursor for the synthesis of heterocyclic compounds like benzimidazoles and quinoxalines, which are prevalent in pharmaceuticals.

-

Reactions of the Amino Group: The primary amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., halogens, cyanide, hydroxyl) via Sandmeyer or related reactions, allowing for extensive functionalization of the aromatic ring. Furthermore, the amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively.

-

Oxidation of the Methylsulfanyl Group: The thioether is susceptible to oxidation. Controlled oxidation, for instance with one equivalent of an agent like meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding methylsulfinyl (sulfoxide) derivative. Using an excess of the oxidizing agent will produce the methylsulfonyl (sulfone) group.[6] Converting the electron-donating -SCH₃ group into the powerfully electron-withdrawing -SO₂CH₃ group dramatically alters the electronic properties of the molecule, a strategy often employed in medicinal chemistry to modulate target binding or pharmacokinetic properties.[6]

Conclusion: A Versatile Scaffold for Innovation

This compound is more than a mere chemical intermediate; it is a platform for molecular innovation. Its well-defined structure and the orthogonal reactivity of its functional groups provide chemists with multiple handles for strategic molecular design. The demonstrated success of the broader 2-nitroaniline class in developing targeted therapeutics, such as SIRT6 inhibitors, validates the continued investigation of this compound and its derivatives.[3] For research teams in drug discovery and materials science, mastering the synthesis and reactivity of this scaffold opens a direct and efficient route to novel and potentially high-impact chemical entities.

References

-

Accela ChemBio Inc. (n.d.). 23082-50-0,2'-Chloro-5'-nitroacetophenone. Retrieved January 12, 2026, from [Link]

-

MOLBASE. (n.d.). 4-methylsulfanyl-2-nitroaniline|23153-09-5. Retrieved January 12, 2026, from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Li, Y., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. [Link]

-

Chailyan, G., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(21), 7242. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. m.molbase.com [m.molbase.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis Precursors for 4-(Methylsulfanyl)-2-nitroaniline

This guide provides a comprehensive technical overview of the synthetic pathways to 4-(Methylsulfanyl)-2-nitroaniline, a key intermediate in the development of various pharmaceuticals and functional materials. The strategic focus is on the selection and preparation of critical precursors, elucidating the chemical logic that underpins efficient and scalable synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Overview of Synthetic Routes

The synthesis of this compound predominantly proceeds through a nucleophilic aromatic substitution (SNAr) strategy. This approach necessitates the preparation of a suitably activated aromatic precursor, typically a 4-halo-2-nitroaniline, which can then react with a methylthiolate source to furnish the desired product. The electron-withdrawing nitro group ortho to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.

The two most common halogenated precursors are 4-bromo-2-nitroaniline and 4-chloro-2-nitroaniline. The choice between these precursors often depends on the availability and cost of the starting materials, as well as the desired reactivity in the subsequent thiomethylation step.

Synthesis of 4-Halo-2-nitroaniline Precursors

Synthesis of 4-Bromo-2-nitroaniline

4-Bromo-2-nitroaniline serves as an excellent precursor due to the good leaving group ability of the bromide. It can be synthesized via two primary routes: the bromination of 2-nitroaniline or the nitration of 4-bromoaniline.[1]

This is a direct and efficient method for introducing the bromine atom at the para position relative to the amino group. The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions. Since the ortho positions are sterically hindered by the amino and nitro groups, the para-substituted product is favored.

Experimental Protocol: [2]

-

In a 500 mL four-neck flask, a 15% potassium bromide solution (273.5g, 0.52 mol) is charged.

-

Slowly, 98% sulfuric acid (48.5g, 0.485 mol) is added while stirring, and the mixture is stirred for an additional 30 minutes.

-

2-nitroaniline (88g, 0.481 mol) is added, and the mixture is heated to 35°C.

-

A prepared 30% sodium chlorate solution (54g, 0.152 mol) is added dropwise, maintaining the temperature for 30 minutes.

-

The reaction mixture is then heated to 75°C and held for 2 hours.

-

After cooling to room temperature, the mixture is filtered.

-

The filter cake is washed with water until the pH is between 5 and 8 and then dried to yield pale yellow 4-Bromo-2-nitroaniline.

An alternative approach involves the nitration of 4-bromoaniline. To control the regioselectivity of the nitration and prevent oxidation of the amino group, it is often protected as an acetanilide before the nitration step. The acetyl group can then be removed by hydrolysis.[3][4]

-

Step 1: Acetylation of 4-bromoaniline

-

4-bromoaniline (51.6 grams) and acetic anhydride (210 ml) are mixed with vigorous stirring.

-

The temperature is raised to 65°C over 10 minutes and then slowly cooled to room temperature over one hour.

-

-

Step 2: Nitration of 4-bromoacetanilide

-

The mixture from Step 1 is cooled in an ice bath to maintain a temperature between 15-20°C.

-

Nitric acid (density 1.42, 30 ml) is added dropwise over one hour.

-

The resulting yellow 4-bromo-2-nitroacetanilide is isolated by pouring the acetic anhydride solution into ice water, followed by filtration.

-

-

Step 3: Hydrolysis of 4-bromo-2-nitroacetanilide

-

The 4-bromo-2-nitroacetanilide is refluxed in aqueous hydrochloric acid (100 ml of concentrated HCl and 500 ml of water) for three hours.

-

This yields 4-bromo-2-nitroaniline with a reported yield of 57%.[3]

-

Synthesis of 4-Chloro-2-nitroaniline

Similar to its bromo-analog, 4-chloro-2-nitroaniline is a viable precursor. Its synthesis typically involves the nitration of 4-chloroaniline, often with a protection/deprotection sequence of the amino group to ensure regioselectivity and prevent unwanted side reactions.

Nucleophilic Aromatic Substitution with Sodium Methanethiolate

The final step in the synthesis of this compound involves the reaction of the 4-halo-2-nitroaniline precursor with a suitable methylthiolate source. Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a powerful nucleophile commonly used for this transformation.[5][6] The reaction proceeds via an SNAr mechanism, where the methanethiolate anion attacks the carbon atom bearing the halogen, leading to the displacement of the halide.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically chosen to dissolve the reactants and facilitate the reaction between the ionic nucleophile and the organic substrate.

-

Temperature: The reaction is often heated to increase the rate of substitution. The temperature is carefully controlled to minimize side reactions.

-

Inert Atmosphere: Reactions involving thiolates are often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur species.

Experimental Protocol (General):

-

In a reaction vessel equipped with a stirrer, thermometer, and condenser, the 4-halo-2-nitroaniline (1 equivalent) is dissolved in a suitable polar aprotic solvent (e.g., DMF).

-

Sodium methanethiolate (1.1-1.5 equivalents) is added portion-wise to the solution under an inert atmosphere.[5][7]

-

The reaction mixture is heated to a temperature typically ranging from 80-120°C and monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water to remove inorganic salts, and then dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Data Presentation

Table 1: Comparison of Precursor Synthesis Routes

| Parameter | Route A: Bromination of 2-Nitroaniline | Route B: Nitration of 4-Bromoaniline |

| Starting Material | 2-Nitroaniline | 4-Bromoaniline |

| Key Steps | Direct Bromination | Acetylation, Nitration, Hydrolysis |

| Reagents | KBr, H₂SO₄, NaClO₃ | Acetic Anhydride, HNO₃, H₂SO₄, HCl |

| Advantages | More direct, fewer steps | May offer better control over regioselectivity |

| Disadvantages | Use of strong oxidizing agents | Multi-step process, potential for lower overall yield |

Visualization of Synthetic Workflows

Caption: Synthetic pathways to this compound.

Trustworthiness and Self-Validating Protocols

The described protocols are based on established and well-documented chemical transformations.[1][2][3][4] The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the crystalline products also serves as a reliable indicator of purity.

References

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

ProQuest. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. Retrieved from [Link]

-

Brainly.com. (2023, August 4). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]

- 5. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. 甲硫醇钠 technical, ≥90% (RT) | Sigma-Aldrich [sigmaaldrich.com]

The Biological Versatility of 4-(Methylsulfanyl)-2-nitroaniline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pursuit of novel scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of chemical classes, nitroaromatic compounds, and specifically nitroaniline derivatives, have garnered significant attention for their diverse therapeutic potential. This guide delves into the core biological activities of 4-(Methylsulfanyl)-2-nitroaniline and its derivatives, offering a technical exploration of their potential as anticancer and antimicrobial agents. By synthesizing data from related compounds and outlining robust experimental protocols, this document serves as a foundational resource for researchers aiming to explore this promising chemical space.

The unique molecular architecture of this compound, featuring a nitro group ortho to the amine and a methylsulfanyl group in the para position, presents a compelling starting point for drug design. The electron-withdrawing nature of the nitro group, coupled with the potential for metabolic activation and the modulatory influence of the methylsulfanyl moiety, creates a platform for a range of biological interactions.[1][2]

I. Anticancer Potential: A Focus on Cytotoxicity

While direct and extensive cytotoxic data for this compound itself is not abundant in publicly available literature, the broader class of nitroaniline derivatives has demonstrated significant anticancer properties.[3] The presence of a nitro group is often associated with bioreductive activation under the hypoxic conditions characteristic of solid tumors, leading to the formation of cytotoxic metabolites.[4] Furthermore, the substitution pattern on the aniline ring is a critical determinant of cytotoxic potency.[5]

Quantitative Cytotoxicity Data of Related N-Substituted 2-Nitroaniline Derivatives

To illustrate the potential potency of this class of compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-substituted 2-nitroaniline derivatives against different cancer cell lines. This data highlights the significant impact that substitutions on the aniline nitrogen can have on cytotoxic activity.

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |

| 1a | 4-Methylphenyl | HCT116 | 5.9 nM[3] |

| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM[3] |

| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold[3] |

| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM[3] |

| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM[3] |

This table showcases the potent anticancer activity of N-substituted 2-nitroaniline derivatives, demonstrating that nanomolar efficacy can be achieved with appropriate substitutions.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A fundamental and widely adopted method for assessing the cytotoxic effects of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Experimental workflow for determining cytotoxicity using the MTT assay.

Potential Mechanism of Action: Induction of Apoptosis

A plausible mechanism through which nitroaniline derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. The presence of the electron-withdrawing nitro group can lead to the generation of reactive oxygen species (ROS) within the cell, triggering a cascade of events that culminate in apoptosis.

A potential signaling pathway for nitroaniline-induced apoptosis.

II. Antimicrobial Activity: A Broad Spectrum of Possibilities

Nitroaromatic compounds have a long history as antimicrobial agents, and this compound derivatives are poised to contribute to this legacy. The nitro group can be reduced by microbial nitroreductases to form cytotoxic radicals that can damage DNA and other vital cellular components.

Quantitative Antimicrobial Data of Related Methylsulfanyl Derivatives

While specific minimum inhibitory concentration (MIC) data for this compound is limited, studies on related 2-methylsulfanyl-[3][5][7]triazolo[1,5-a]quinazoline derivatives have demonstrated promising broad-spectrum antibacterial activity.[8] This suggests that the methylsulfanyl moiety can be a key pharmacophore in the design of novel antimicrobial agents.

| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | P. aeruginosa (ATCC 27953) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |

| 6 | 6.25 | 6.25 | 12.50 | 12.50 |

| 9 | 6.25 | 12.50 | 6.25 | 12.50 |

| 11 | 12.50 | 6.25 | 6.25 | 12.50 |

| 13 | 6.25 | 12.50 | 12.50 | 6.25 |

| 14 | 6.25 | 6.25 | 12.50 | 6.25 |

| Ciprofloxacin | 0.78 | 1.56 | 0.78 | 1.56 |

This table presents the MIC values of several 2-methylsulfanyl-[3][5][7]triazolo[1,5-a]quinazoline derivatives, indicating their potential as broad-spectrum antibacterial agents.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) in an appropriate broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (or another appropriate growth medium). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can be confirmed by adding a growth indicator such as resazurin or by reading the optical density at 600 nm.

Sources

- 1. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cyrusbio.com.tw [cyrusbio.com.tw]

- 7. Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(Methylthio)-2-nitroaniline as a Precursor for Bioactive Heterocyclic Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient synthesis of novel compounds with desired functionalities. 4-(Methylthio)-2-nitroaniline, a substituted nitroaniline, emerges as a highly valuable, albeit specialized, building block. Its unique electronic and structural characteristics, featuring an electron-donating methylthio group and an electron-withdrawing nitro group positioned ortho to a reactive amine, pre-dispose it to a range of chemical transformations. This guide elucidates the synthesis, properties, and, most importantly, the potential applications of 4-(Methylthio)-2-nitroaniline as a pivotal intermediate in the construction of diverse and biologically significant heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. The insights provided herein are intended to empower researchers to leverage this versatile precursor in their synthetic endeavors.

Physicochemical Properties and Safety Profile

While extensive experimental data for 4-(Methylthio)-2-nitroaniline is not broadly published, its properties can be reliably inferred from its close structural analogs, such as 4-propylthio-2-nitroaniline.

| Property | Value (Estimated/Analog-Based) |

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 184.22 g/mol |

| Appearance | Orange to red crystalline solid |

| Melting Point | 36.5-38°C (for 4-propylthio-2-nitroaniline)[1] |

| Solubility | Soluble in organic solvents like methylene chloride, chloroform, and methanol. |

Safety and Handling:

Substituted nitroanilines are generally classified as toxic and should be handled with appropriate precautions.[2]

-

Toxicity: Toxic by inhalation, ingestion, and skin absorption.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Synthesis of 4-(Methylthio)-2-nitroaniline: A Step-by-Step Protocol

The synthesis of 4-(alkylthio)-2-nitroanilines is efficiently achieved through a two-step process starting from the readily available o-nitroaniline. The following protocol is adapted from established procedures for the synthesis of the propylthio analog.[1][3]

Step 1: Thiocyanation of o-Nitroaniline

This step introduces the sulfur functionality at the para position to the amino group.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve o-nitroaniline and ammonium thiocyanate in methanol.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of bromine in methanol (saturated with sodium bromide) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for an additional hour.

-

Pour the reaction mixture into water to precipitate the product, 2-nitro-4-thiocyanoaniline.

-

Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.[4]

Step 2: S-Methylation of 2-Nitro-4-thiocyanoaniline

This step converts the thiocyanate group to the desired methylthio ether.

Experimental Protocol:

-

Dissolve the 2-nitro-4-thiocyanoaniline in a suitable solvent such as methylene chloride.

-

Add an S-methylating agent, such as dimethyl sulfate or methyl iodide.

-

Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt) and an aqueous solution of sodium cyanide.[5]

-

Reflux the biphasic mixture with vigorous stirring for several hours, monitoring the reaction by TLC.

-

After completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude 4-(methylthio)-2-nitroaniline, which can be purified by crystallization.

Application as a Precursor to Bioactive Heterocycles

The true synthetic value of 4-(methylthio)-2-nitroaniline lies in its ability to be transformed into 4-(methylthio)-1,2-phenylenediamine. This diamine is a key intermediate for the synthesis of a variety of heterocyclic compounds with significant pharmacological potential.[6]

Workflow for Heterocycle Synthesis

The general workflow involves the initial reduction of the nitro group of 4-(methylthio)-2-nitroaniline to an amine, followed by cyclocondensation with appropriate reagents.

Caption: General workflow for the synthesis of heterocyclic compounds from 4-(Methylthio)-2-nitroaniline.

Synthesis of 5-(Methylthio)benzimidazoles

Significance: The benzimidazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7][8]

Synthetic Strategy: The most common method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.[6] The reaction proceeds through the formation of a Schiff base, followed by cyclization and aromatization.

Experimental Protocol (Conceptual):

-

Reduction: Reduce 4-(methylthio)-2-nitroaniline to 4-(methylthio)-1,2-phenylenediamine using a suitable reducing agent such as sodium dithionite, iron powder in acidic medium, or catalytic hydrogenation (H₂/Pd-C).

-

Cyclocondensation: In a one-pot or sequential manner, react the resulting 4-(methylthio)-1,2-phenylenediamine with a desired aldehyde in a suitable solvent like ethanol or acetic acid.

-

An oxidizing agent (e.g., air, nitrobenzene) is often used to facilitate the final aromatization step to the benzimidazole ring.[7]

-

The product, a 2-substituted-5-(methylthio)benzimidazole, can be isolated and purified using standard techniques like crystallization or column chromatography.

Caption: Synthesis of 5-(Methylthio)benzimidazoles.

Synthesis of 6-(Methylthio)quinoxalines

Significance: Quinoxaline derivatives are an important class of N-heterocyclic compounds with diverse pharmacological activities, including use as kinase inhibitors and antibacterial agents.[9][10]

Synthetic Strategy: The classical and most straightforward synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, benzil).[2][11]

Experimental Protocol (Conceptual):

-

Reduction: Prepare 4-(methylthio)-1,2-phenylenediamine by the reduction of 4-(methylthio)-2-nitroaniline as previously described.

-

Cyclocondensation: Add the 1,2-dicarbonyl compound to a solution of the diamine in a solvent such as ethanol or acetic acid.

-

The reaction typically proceeds readily at room temperature or with gentle heating to afford the corresponding 6-(methylthio)quinoxaline.[2]

-

Isolate and purify the product by filtration and recrystallization.

Caption: Synthesis of 6-(Methylthio)quinoxalines.

Synthesis of 7-(Methylthio)phenazines

Significance: Phenazines are redox-active compounds with applications as dyes, indicators, and therapeutic agents, exhibiting antibacterial, antifungal, and antitumor properties.[12]

Synthetic Strategy: A common route to phenazine synthesis is the condensation of a substituted o-phenylenediamine with an o-quinone.[13]

Experimental Protocol (Conceptual):

-

Reduction: Synthesize 4-(methylthio)-1,2-phenylenediamine from its nitro precursor.

-

Cyclocondensation: React the diamine with a suitable o-quinone (e.g., 1,2-benzoquinone) in a solvent like acetic acid or ethanol.

-

The reaction involves a condensation followed by an oxidative cyclization to form the tricyclic phenazine core.

-

The resulting 7-(methylthio)phenazine can be isolated and purified by standard methods.

Caption: Synthesis of 7-(Methylthio)phenazines.

Conclusion: A Gateway to Chemical Diversity and Innovation

4-(Methylthio)-2-nitroaniline represents a potent and versatile tool in the arsenal of the synthetic chemist. Its straightforward synthesis and the strategic placement of its functional groups provide a reliable entry point to the key intermediate, 4-(methylthio)-1,2-phenylenediamine. As demonstrated, this diamine serves as a versatile platform for the construction of a wide array of medicinally relevant heterocyclic scaffolds. By providing detailed, logically structured synthetic pathways and conceptual protocols, this guide aims to stimulate further research and development into the applications of this valuable, yet under-explored, chemical entity. The exploration of derivatives stemming from 4-(methylthio)-2-nitroaniline holds significant promise for the discovery of novel therapeutic agents and functional materials.

References

-

PrepChem. (n.d.). Synthesis of 4-Thiocyano-2-nitroaniline. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2135-2153.

- Al-Masoudi, N. A. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(4), 357-368.

- Wan, J.-P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES, 91(6), 1081.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

- Google Patents. (1982). CA1107284A - Process for the preparation of aniline derivatives.

- Hassan, A. S., et al. (2016).

- Polshettiwar, V., & Varma, R. S. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727.

-

ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Retrieved from [Link]

- Al-Amiery, A. A., et al. (2021). Synthesis of New Benzimidazole Derivatives Containing Azoles Ring Moiety and Study their Biological Activity. Journal of Physics: Conference Series, 1879, 032101.

- Reddy, C. S., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

- Karon, K., et al. (2021). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 86(17), 11695–11706.

- Google Patents. (1982). Process for preparing aniline compounds - Patent 0004606.

-

International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phenazine – Knowledge and References. Retrieved from [Link]

Sources

- 1. CA1107284A - Process for the preparation of aniline derivatives - Google Patents [patents.google.com]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Process for preparing aniline compounds - Patent 0004606 [data.epo.org]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijariie.com [ijariie.com]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. soc.chim.it [soc.chim.it]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Navigating the Chemistry and Risks of 4-(Methylsulfanyl)-2-nitroaniline

An In-Depth Technical Guide to the Safe Handling of 4-(Methylsulfanyl)-2-nitroaniline

This compound (CAS No. 23153-09-5), also known as 4-(methylthio)-2-nitroaniline, is an aromatic amine derivative.[1][2] Its molecular structure, featuring a nitro group and an amino group on a benzene ring, places it within the broader class of nitroanilines. These compounds are versatile intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The inherent reactivity of the nitro and amino functional groups, which makes them valuable in synthesis, is also the source of their significant biological activity and associated health hazards.

PART 1: Hazard Identification and Toxicological Profile

A comprehensive, verified Safety Data Sheet (SDS) for this compound is not widely available. Limited supplier data suggests it may be an irritant (H315, H319, H335) with a "Warning" signal word.[1] However, this classification is significantly less severe than that of numerous closely related nitroaniline compounds.

Expert Analysis Based on Structural Analogues:

The toxicological profile of nitroanilines is largely driven by the nitro (-NO2) and amino (-NH2) groups. Analogues such as 4-Nitroaniline and 2-Methyl-4-nitroaniline are consistently classified as highly toxic.[3][4] The primary mechanism of toxicity for many aromatic amines involves metabolic activation, leading to conditions like methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[5] Repeated exposure can lead to organ damage.[3][6]

Given these facts, it is scientifically prudent to handle this compound with the precautions required for a substance of high acute toxicity and a risk of target organ damage. The following hazard classification is recommended based on this analogue analysis.

Assumed GHS Classification and Hazard Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | ⚕️ | Danger | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | (None) | Danger | H412: Harmful to aquatic life with long lasting effects. |

| This table is based on data for analogous compounds like 4-Nitroaniline for the purpose of ensuring user safety.[3][6] |

Key Toxicological Concerns:

-

High Acute Toxicity: Exposure via ingestion, skin contact, or inhalation of dust can be highly toxic and potentially fatal.[4]

-

Target Organ Damage: Prolonged or repeated exposure may cause damage to organs, with the blood (hematopoietic system), liver, and kidneys being likely targets.[7]

-

Irritation: While likely overshadowed by its systemic toxicity, the compound may also cause skin, eye, and respiratory tract irritation.[8]

PART 2: Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied. As this compound is a solid powder, the primary exposure risks are inhalation of airborne particles and dermal contact.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the hazardous material at the source, preventing it from entering the operator's breathing zone or coming into contact with their skin.

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[9]

-

Ventilated Balance Enclosure: For weighing operations requiring high precision, a dedicated ventilated balance enclosure (also known as a powder hood) with HEPA filtration is an excellent alternative to a standard fume hood, as it minimizes air turbulence.[10]

-

Glovebox: For handling highly potent or sensitive materials, or for repetitive tasks, a glovebox provides the highest level of containment by creating a physical barrier between the operator and the chemical.[9]

Personal Protective Equipment (PPE): The Final Barrier

PPE does not eliminate the hazard, but it protects the individual. The selection of appropriate PPE is critical and must be based on the potential routes of exposure.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects against dermal absorption, which is a significant route of toxicity.[10] Double-gloving provides additional protection against tears and contamination during glove removal. |

| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from airborne powder and splashes. Standard safety glasses do not provide an adequate seal. A face shield should be used in conjunction with goggles if there is a significant splash risk.[11] |

| Body Protection | Fully-fastened laboratory coat | Prevents contamination of personal clothing. A lab coat specifically designated for work with toxic compounds is recommended.[10] |

| Respiratory Protection | Not required if using proper engineering controls | A respirator (e.g., N95) is not a substitute for a fume hood or ventilated enclosure.[12] It should only be used for emergency situations or specific non-routine tasks after a full risk assessment and proper fit-testing. |

PART 3: Experimental Protocols: Safe Handling & Storage

Trustworthy protocols are self-validating systems. Every step is designed to minimize risk and ensure reproducibility.

Workflow for Handling Hazardous Chemicals

The following diagram illustrates the lifecycle and critical control points for managing a hazardous chemical like this compound in a laboratory setting.

Caption: Workflow for the Safe Handling of a Toxic Chemical Powder.

Step-by-Step Protocol for Weighing and Solubilizing

This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.

-

Preparation:

-

Confirm the fume hood is functioning correctly.

-

Don all required PPE: lab coat, safety goggles, and double nitrile gloves.[10]

-

Cover the work surface inside the fume hood with disposable absorbent bench paper.[13]

-

Label all necessary glassware (beaker, volumetric flask) and the designated waste containers (solid waste, liquid waste).

-

-

Weighing the Solid:

-

Place an analytical balance inside the fume hood or use a ventilated balance enclosure.[10]

-

Use an anti-static gun or brush on the container and weigh boat to minimize scattering of the fine powder.